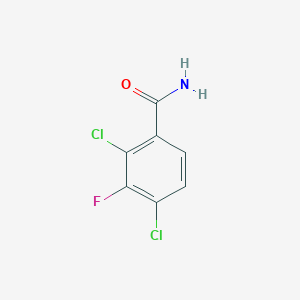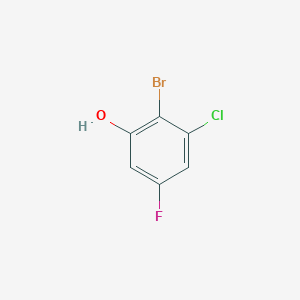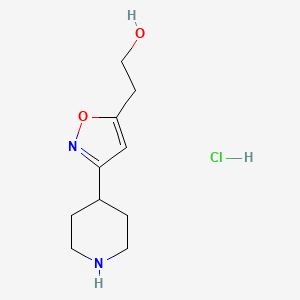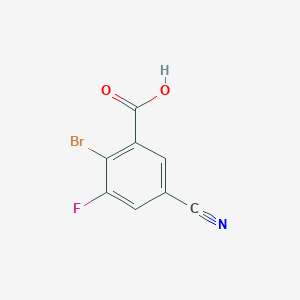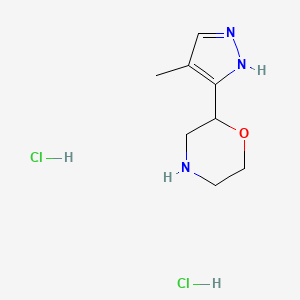
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Overview
Description
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride, also known as 2-MPM, is an organic compound with a wide range of applications in scientific research. This compound is a member of the morpholine family of compounds and is composed of a morpholine ring structure with a pyrazole substituent. It is a white, crystalline solid that is highly soluble in water and other organic solvents. 2-MPM has been used extensively in a variety of laboratory experiments, including enzyme assays, protein and peptide synthesis, and drug delivery.
Scientific Research Applications
Synthesis and Alkylation of Pyrazoloisoquinolines
A study by Dyachenko et al. (2013) explored the synthesis of hexahydropyrazoloisoquinoline and hexahydrocycloheptapyrazolopyridine derivatives through the condensation of 1-acyl-2-(morpholin-4-yl)cycloalkenes. These derivatives were then alkylated, demonstrating the utility of morpholine derivatives in synthesizing complex heterocyclic systems with potential applications in medicinal chemistry (Dyachenko, Rusanov, & Vovk, 2013).
Anticholinesterase Effects of Pyrazolines
Altıntop (2020) synthesized new pyrazoline derivatives to evaluate their anticholinesterase effects, highlighting the potential therapeutic applications of these compounds in treating neurodegenerative disorders. This study underscores the significance of morpholine and pyrazoline derivatives in developing new drugs for diseases like Alzheimer's (Altıntop, 2020).
Antiobesity Activity
Research by Srivastava et al. (2007) focused on diaryl dihydropyrazole-3-carboxamides derivatives, demonstrating significant in vivo antiobesity activity due to CB1 receptor antagonism. This study provides insight into the design of new therapeutic agents for obesity management using morpholine and pyrazole derivatives (Srivastava et al., 2007).
Fluorescent Probe for Zn2+ Ions
Kasirajan et al. (2017) developed a pyrazoline-based chemosensor for the selective detection of Zn2+ ions, showcasing the application of pyrazoline derivatives in the development of fluorescent probes for metal ion detection, which could be used in environmental monitoring and biological studies (Kasirajan et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) and acetylcholine . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging . Acetylcholine is a neurotransmitter involved in the transmission of neural pulses .
Biochemical Pathways
Similar compounds have been found to affect the nad+ salvage pathway and the cholinergic synapsis in vertebrates .
Pharmacokinetics
Given its molecular weight (24013 g/mol) and its solubility in water, it can be inferred that it might have good bioavailability.
Result of Action
Properties
IUPAC Name |
2-(4-methyl-1H-pyrazol-5-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-4-10-11-8(6)7-5-9-2-3-12-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZDBQVBANDHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



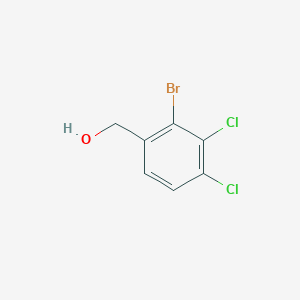

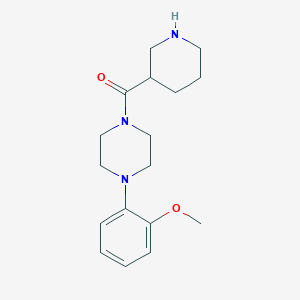
![2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1413350.png)
